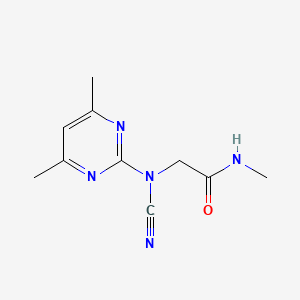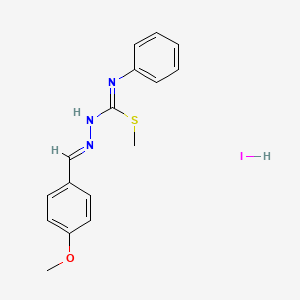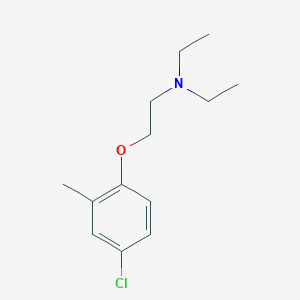![molecular formula C18H18ClNOS B5694322 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine works by inhibiting the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is a member of the BET family of proteins, which are known to play a key role in the development of cancer. By inhibiting the activity of BRD4, 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to inhibit the expression of genes that are involved in cancer cell proliferation and survival.
実験室実験の利点と制限
One of the advantages of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in lab experiments is that it is a highly specific inhibitor of BRD4. This makes it an ideal tool for studying the role of this protein in cancer development and progression. However, one of the limitations of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it is a small molecule inhibitor, which can make it difficult to deliver to cells in vivo.
将来の方向性
There are a number of future directions for the study of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One potential direction is the development of more potent and selective inhibitors of BRD4. Another potential direction is the investigation of the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in clinical trials for the treatment of cancer is an important future direction that will help to determine the efficacy and safety of this compound in humans.
合成法
The synthesis of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 4-chlorobenzyl alcohol, which is converted into the corresponding chloride using thionyl chloride. The resulting chloride is then reacted with 4-hydroxyphenyl isothiocyanate to form the corresponding isothiocyanate. This isothiocyanate is then reacted with pyrrolidine to form 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.
科学的研究の応用
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD4. This protein plays a key role in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth.
特性
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-7-3-14(4-8-16)13-21-17-9-5-15(6-10-17)18(22)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQSXFNGRCQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)

![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)

![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)